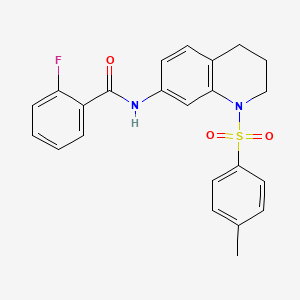

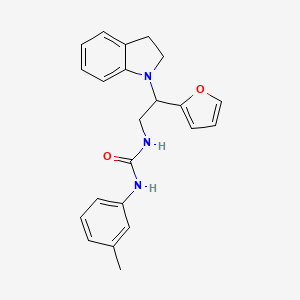

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic molecule that is likely to possess a complex structure due to the presence of multiple functional groups such as the fluoro, tosyl, and benzamide moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar fluoroquinoline derivatives and their synthesis, molecular structure, and potential applications in medical imaging and pharmacology.

Synthesis Analysis

The synthesis of fluoroquinoline derivatives is often achieved through strategic functionalization of the quinoline ring. For example, the lithiation of functionalized fluoroquinolines has been utilized to synthesize dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412 . This process involves metalation directed by the fluorine atom, which facilitates the iodination of the quinoline ring. Such methodologies could potentially be adapted for the synthesis of this compound by incorporating the appropriate tosyl and benzamide groups at the relevant positions on the quinoline scaffold.

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives is characterized by the presence of planar and non-planar fragments, as seen in the structure of N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline . This compound consists of planar nitrobenzene and non-planar tetrahydroquinoline fragments linked directly. The structural analysis of this compound would likely reveal a similar interplay between planar and non-planar domains, which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of fluoroquinoline derivatives is influenced by the presence of the fluorine atom, which can direct further functionalization. The synthesis of dihalo-2-phenylquinoline-4-carboxamides demonstrates the potential for selective halogenation reactions . The tosyl group in the target compound is a good leaving group, which could be exploited in nucleophilic substitution reactions to introduce other functional groups or to form bonds with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinoline derivatives are determined by their functional groups and molecular structure. For instance, the presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The benzamide group is known for its hydrogen bonding capability, which could affect the solubility and binding properties of the compound. The tosyl group, being a sulfonyl derivative, could contribute to the acidity and stability of the molecule. The antiulcer activity of related tetrahydroquinoline compounds suggests that the target compound may also exhibit biological activity, which would be influenced by its physicochemical properties .

Applications De Recherche Scientifique

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are vital in pharmaceutical and agrochemical industries due to their unique biological activities and physical properties. Research conducted by Jia-Qiang Wu et al. (2017) explored the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method allows for the creation of monofluorinated alkenes and, after acid treatment, the efficient synthesis of various fluorinated compounds including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This study highlights the potential of 2-fluoro compounds in synthesizing fluorinated heterocycles, contributing to the development of new drugs and agrochemicals (Wu et al., 2017).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Shipra Singh and Ramendra K. Singh (2007) designed and synthesized novel fluorophores for labeling nucleosides, which were then converted into phosphoramidites for oligodeoxyribonucleotide labeling. These fluorophores, after attachment to oligodeoxyribonucleotides, exhibited strong fluorescence signals and higher hybridization affinity. This research demonstrates the application of fluorinated compounds in enhancing the detection and hybridization efficiency of nucleic acid sequences, which is crucial for molecular biology and genetic engineering studies (Singh & Singh, 2007).

Cobalt-Catalyzed C-H Activation and Annulation

The cobalt-catalyzed C-H activation and annulation of benzamides with fluoroalkylated alkynes, as investigated by Tatsuya Kumon et al. (2021), offer a pathway to 3- and 4-fluoroalkylated isoquinolinones. This method showcases the utility of fluoro compounds in facilitating regioselective synthesis of fluorinated isoquinolinones, which could have implications for medicinal chemistry and drug development (Kumon et al., 2021).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized and evaluated as ligands for PET imaging of sigma-2 receptor status in solid tumors, indicating the role of fluorinated compounds in developing diagnostic agents for cancer imaging. The high tumor uptake and acceptable tumor/normal tissue ratios of these compounds highlight their potential in oncology diagnostics (Tu et al., 2007).

Luminescent Properties and Electron Transfer Studies

Research into the luminescent properties of naphthalimides with piperazine substituent demonstrates the importance of fluorinated compounds in developing fluorescent materials with potential applications in sensing, imaging, and electronic devices. The study by Jiaan Gan et al. (2003) on novel piperazine substituted naphthalimide model compounds showcases the ability of fluorinated compounds to act as effective components in photophysical studies (Gan et al., 2003).

Mécanisme D'action

Target of action

Tetrahydroquinoline derivatives are known to interact with various biological targets, including receptors and enzymes . Benzamide derivatives also have a wide range of biological activities and can interact with different targets depending on their specific structures .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway and its downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propriétés

IUPAC Name |

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-8-12-19(13-9-16)30(28,29)26-14-4-5-17-10-11-18(15-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNPELKBEKGLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)

![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)

![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)